2,2-Difluoro-1-phenyl-1-propanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoro-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHQLBHEQJJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448736 | |
| Record name | 2,2-DIFLUORO-1-PHENYL-1-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-17-3 | |
| Record name | 2,2-DIFLUORO-1-PHENYL-1-PROPANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1-phenylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Significance of α,α Difluorinated Ketones in Contemporary Organic Synthesis
The introduction of two fluorine atoms at the α-position to a carbonyl group, as seen in 2,2-Difluoro-1-phenyl-1-propanone , imparts profound changes to the molecule's electronic properties and reactivity. The geminal difluoro group (CF₂) is a powerful electron-withdrawing moiety. This inductive effect significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, Propiophenone . nih.gov
This enhanced reactivity is a key feature exploited in organic synthesis. Furthermore, the CF₂ group can act as a lipophilic hydrogen bond donor, a property that is highly valuable in the design of enzyme inhibitors. nih.gov The presence of the difluoromethylene unit can enhance the metabolic stability and binding affinity of molecules, making α,α-difluoroketones attractive building blocks in drug discovery. nih.gov
The structural modifications induced by α,α-difluorination also influence the physical properties of the ketone, as illustrated by a comparison with the parent compound, Propiophenone.
| Property | Propiophenone | This compound (Expected) |
|---|---|---|
| Molecular Formula | C₉H₁₀O | C₉H₈F₂O |
| Molecular Weight | 134.18 g/mol | 170.16 g/mol |
| Boiling Point | 218 °C | Lower than Propiophenone due to reduced intermolecular forces despite higher mass. |
| Carbonyl Carbon Electrophilicity | Standard | Significantly Increased |
Overview of Research Trajectories for 2,2 Difluoro 1 Phenyl 1 Propanone and Analogous Fluorinated Systems
Contemporary Direct Fluorination Strategies for Ketones
Direct fluorination methods offer an efficient pathway to α,α-difluoroketones by introducing fluorine atoms directly onto a ketone substrate. These strategies are broadly categorized into electrophilic fluorination and transition metal-catalyzed processes.
Electrophilic Fluorination Protocols on Aromatic and Aliphatic Ketone Substrates
Electrophilic fluorination involves the reaction of a nucleophilic carbon center, typically an enol or enolate, with an electrophilic fluorine source. wikipedia.org A variety of reagents with a nitrogen-fluorine (N-F) bond have been developed for this purpose, as they are generally more stable, safer, and more economical than older reagents like elemental fluorine. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnumberanalytics.com
The direct difluorination of 1,3-dicarbonyl compounds can be achieved using fluorine gas in the presence of a tertiary amine like quinuclidine (B89598). nih.gov The amine is thought to generate a fluoride ion and an electrophilic N-F species in situ. nih.gov While monofluorination of 1,3-diketones is rapid due to their predominant enol form, the subsequent enolization of the monofluoro-diketone intermediate is a limiting step for difluorination. nih.gov The addition of water or a base can accelerate this step. nih.gov
For simpler ketones, direct α-fluorination can be challenging. However, methods have been developed to address this. For instance, direct regiospecific fluorination of the α-carbonyl position in various ketones has been achieved using 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) in methanol, obviating the need for prior activation of the ketone.
A hypervalent iodine compound in combination with hydrogen fluoride (HF) has also been utilized for the electrophilic fluorination of aryl-alkyl ketones. nih.gov This method proceeds via the in situ formation of Ar-IF2, which then reacts with the enol form of the ketone. nih.gov
Table 1: Examples of Electrophilic Fluorination of Ketone Substrates
| Substrate | Fluorinating Agent | Catalyst/Additive | Product | Yield (%) | Reference |
| 1,3-Diketones | F₂ | Quinuclidine | 2,2-Difluoro-1,3-diketones | - | nih.gov |
| Ethyl 3-oxo-3-phenylpropionate | Hypervalent iodine/HF | - | Ethyl 2-fluoro-3-oxo-3-phenylpropionate | up to 98 | nih.gov |
Transition Metal-Catalyzed C(sp²)–H Fluorination of Aromatic Ketones
Transition metal-catalyzed C-H bond fluorination has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds. nih.govnsf.gov These methods often employ a directing group to achieve high regioselectivity. Palladium catalysis is widely used in this context. nih.gov For example, the ortho-C(sp²)-H fluorination of aromatic ketones can be achieved using a palladium catalyst.
One approach involves the use of an O-methyl oxime as a directing group for the Pd-catalyzed ortho-fluorination of aromatic C(sp²)–H bonds. nih.gov This reaction is promoted by the addition of a nitrate source and utilizes NFSI as the electrophilic fluorine source. nih.gov The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle, where a cationic [Pd(NO₃)]⁺ species facilitates the C-H activation. nih.gov
Another strategy employs oxalyl amide-protected benzylamines for Pd(II)-catalyzed ortho-selective C-H fluorination with NFSI. nih.gov Silver catalysts have also been used for the fluorination of arylstannane derivatives with electrophilic fluorinating agents. nih.gov
Table 2: Examples of Transition Metal-Catalyzed C(sp²)–H Fluorination
| Substrate Type | Catalyst System | Directing Group | Fluorinating Agent | Product Type | Reference |
| Aromatic Ketones | Pd₂(dba)₃ / Nitrate | O-methyl oxime | NFSI | ortho-Fluorinated Aromatic Ketones | nih.gov |
| Benzylamines | Pd(II) | Oxalyl amide | NFSI | ortho-Fluorinated Benzylamines | nih.gov |
| Arylstannanes | Ag(I) | None | F-TEDA-PF₆ | Aryl Fluorides | nih.gov |
Indirect Synthetic Routes via Precursor Functionalization and Transformation
Indirect methods for synthesizing α,α-difluoroketones involve the preparation of a difluorinated precursor followed by its transformation into the desired ketone. These routes offer alternative pathways and can be advantageous for substrates that are not amenable to direct fluorination.
Radical-Mediated Decarboxylative Approaches, Including SH2' Reactions of β,β-Difluoroenol Sulfonates
Radical-mediated reactions provide a mild and efficient way to form C-C bonds. Decarboxylative coupling reactions are particularly attractive as they generate carbon dioxide as a byproduct. A novel approach to α,α-difluoroketones involves a radical decarboxylation-initiated S_H2′ reaction of β,β-difluoroenol sulfonates. This method utilizes a silver-mediated decarboxylative radical generation, followed by a radical addition-induced β-elimination of a sulfonyl radical.
Cross-Coupling Methodologies, such as Palladium-Catalyzed Reactions of α,α-Difluoroacetamides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. libretexts.orgrsc.orgyoutube.comsigmaaldrich.com The Suzuki-Miyaura coupling, for instance, is a versatile method for forming carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org This methodology can be adapted for the synthesis of α,α-difluoroketones.
For example, stereospecific potassium cyclopropyl trifluoroborates can undergo Suzuki-Miyaura cross-coupling with aryl bromides to produce cyclopropyl-substituted arenes with retention of configuration. nih.gov While not directly producing a ketone, this illustrates the power of palladium catalysis in constructing complex fluorinated molecules. The reactivity of the leaving group in these couplings generally follows the order: I >> Br > OTf >> Cl > F. libretexts.org
Electrochemical Synthetic Pathways from Enol Acetates and Perfluoroalkyl Sulfinates
Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding harsh reagents and reducing waste. organic-chemistry.org An electrochemical approach for the synthesis of fluorinated ketones has been developed using enol acetates and sodium perfluoroalkyl sulfinates (R_fSO₂Na). organic-chemistry.org
This method proceeds under constant current in an undivided electrochemical cell. organic-chemistry.org Perfluoroalkyl radicals are generated from the sodium perfluoroalkyl sulfinate, which then add to the enol acetate. The resulting carbon-centered radical is subsequently transformed into the fluorinated ketone. organic-chemistry.org This electrosynthesis is applicable to a wide range of enol acetates, including those derived from aryl, alkyl, and heteroaryl ketones, with yields ranging from 20% to 85%. organic-chemistry.org The use of stable enol acetates in aqueous media facilitates the electrolysis. organic-chemistry.org
Table 3: Electrochemical Synthesis of Fluorinated Ketones
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Enol Acetates | R_fSO₂Na | Undivided cell, constant current | Fluorinated Ketones | 20-85 | organic-chemistry.org |
Homologation Reactions Incorporating Difluorocarbene Moieties
Homologation reactions that introduce a difluorocarbene (CF₂) fragment represent a direct approach to synthesizing α,α-difluoroketones. One such method involves a three-step, one-pot sequence starting from ketones. acs.org The ketone is first converted to its silyl enol ether, which then undergoes difluorocyclopropanation at room temperature. Subsequent selective ring-opening of the resulting cyclopropane under acidic conditions yields the desired α,α-difluoroketone. acs.org
Another strategy involves the difluorohomologation of ketones accompanied by halogenation. researchgate.net This process begins with silylation of the ketone, followed by the addition of difluorocarbene using a reagent like Me₃SiCF₂Br activated by a bromide ion. The intermediate cyclopropane is then halogenated with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.net This entire sequence can be performed without isolating the intermediate products. researchgate.net
Difluorocarbene itself is a moderately electrophilic species that can be generated from various precursors. cas.cn Its reaction with nucleophiles is a key step in many synthetic routes. For instance, the combination of ClCF₂CO₂Me with CuI and KF serves as an effective trifluoromethylation reagent, demonstrating the versatility of difluorocarbene chemistry. cas.cn
Table 1: Homologation Reaction Data
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Ketone | 1. Silylation, 2. Difluorocyclopropanation, 3. Acidic ring-opening | α,α-Difluoroketone | Not specified | acs.org |
| Ketone (e.g., Acetophenone) | 1. Silylation, 2. Me₃SiCF₂Br, Bu₄N⁺Br⁻, 3. NBS or NIS | β-Halo-α,α-difluoroketone | Not specified | researchgate.net |
| Aryl, Benzyl, or Allyl Halides | ClCF₂CO₂Me, CuI, KF | Trifluoromethylated compound | High | cas.cn |
Fragmentation-Based Syntheses of Difluoromethyl Ketones from Polyfluorinated Precursors
Fragmentation strategies offer an alternative route to difluoromethyl ketones from more heavily fluorinated starting materials. A notable example is the one-pot difluorination/fragmentation of 1-trifluoromethyl-1,3-diketones. researchgate.netrsc.orgbrighton.ac.uk This method provides a convenient synthesis of difluoromethyl ketones, which have been an under-studied class of compounds. researchgate.netrsc.orgbrighton.ac.uk The reaction proceeds through the formation of a difluoroenolate, which can then be trapped to produce the desired ketone. researchgate.net
A related approach involves the release of a trifluoroacetate group from highly α-fluorinated gem-diols. nih.gov The resulting α,α-difluoroenolate is then immediately trapped with an electrophilic halogen source (chlorine, bromine, or iodine) to produce α-halo-α,α-difluoromethyl ketones in good yields. nih.gov This method is even effective for synthesizing sensitive α-iodo-α,α-difluoromethyl ketones. nih.gov
Furthermore, a novel method for converting vinyl triflates into α-trifluoromethylated ketones has been developed, which notably does not require an external trifluoromethyl source. nih.gov This process involves the migration of the trifluoromethyl group from the triflate to the α-position of the ketone via a radical mechanism. The reaction is initiated by the addition of a trifluoromethyl radical to the vinyl triflate, followed by the fragmentation of the trifluoromethanesulfonyl radical. nih.gov
Table 2: Fragmentation-Based Synthesis Data
| Precursor | Key Process | Product | Yield (%) | Reference |
| 1-Trifluoromethyl-1,3-diketone | One-pot difluorination/fragmentation | Difluoromethyl ketone | Not specified | researchgate.netrsc.orgbrighton.ac.uk |
| Highly α-fluorinated gem-diol | Trifluoroacetate release/halogenation | α-Halo-α,α-difluoromethyl ketone | Good | nih.gov |
| Vinyl triflate | Radical-mediated trifluoromethyl group migration | α-Trifluoromethylated ketone | Not specified | nih.gov |
Ring-Opening Transformations of Fluorinated Cyclic Precursors
The ring-opening of fluorinated cyclic compounds provides a powerful tool for accessing α,α-difluoroketones and other fluorinated carbonyl compounds. For instance, the treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® leads to fluorination followed by deprotonation and ring-opening, affording tertiary fluorinated carbonyl compounds. researchgate.net This method is characterized by its mild reaction conditions and good functional group tolerance. researchgate.net
A similar strategy has been applied to bicyclic azaarenes, such as pyrazolo[1,5-a]pyridines. researchgate.netrsc.org Electrophilic fluorination of the aromatic ring is followed by a ring-opening reaction, resulting in the formation of a tertiary carbon-fluorine bond. rsc.org More recently, a novel ring-opening difluorination of pyrazoloazines using an excess of Selectfluor® has been developed, yielding difluoroalkylated azines. elsevierpure.com
The reactivity of fluorinated cyclic ketones themselves can also be exploited. For example, the fluorination of certain cyclic 1,3-diketones with Selectfluor® can lead directly to α,α-difluorinated products. sapub.orgresearchgate.net The reaction is thought to proceed through an enol or enolic tautomer. sapub.orgresearchgate.net The ring-opening of fluorinated aziridines has also been studied, with the regioselectivity of the reaction being dependent on the degree of fluorination. researchgate.net
Table 3: Ring-Opening Reaction Data
| Precursor | Reagent | Product | Yield (%) | Reference |
| Isoxazole | Selectfluor® | Tertiary fluorinated carbonyl compound | Not specified | researchgate.net |
| Pyrazolo[1,5-a]pyridine | Electrophilic fluorinating agent | Ring-opened product with C(sp³)-F bond | Not specified | researchgate.netrsc.org |
| Pyrazoloazine | Selectfluor® (2.5 equiv.) | Difluoroalkylated azine | Not specified | elsevierpure.com |
| Cyclic 1,3-diketone | Selectfluor® | α,α-Difluorinated 1,3-diketone | Variable | sapub.orgresearchgate.net |
| 1-Benzyl-2,2-difluoroaziridine | Methanol | N-Benzyl-2-methoxyacetamide | Not specified | researchgate.net |
Halogen Exchange and Substitution Reactions from Brominated Ketone Analogues
Halogen exchange fluorination is a classic method for introducing fluorine into organic molecules. While direct fluorination is often challenging, the substitution of other halogens, particularly bromine, with fluoride is a more established strategy. The synthesis of α,α-dibromo ketones, the precursors for such exchange reactions, is typically achieved by the direct bromination of ketones using bromine in a suitable solvent. thieme-connect.de
For example, the synthesis of 1-phenylpropane-1,2-dione can be achieved by the bromination of propiophenone, followed by treatment with sodium methoxide. prepchem.com In the context of α-halogenation of ketones, the reaction can be carried out under either acidic or basic conditions. wikipedia.orglibretexts.org Under acidic conditions, the reaction proceeds via an enol intermediate, and typically only one α-hydrogen is replaced. wikipedia.orglibretexts.org In contrast, under basic conditions, successive halogenations are often faster due to the inductive effect of the halogen, which can lead to polyhalogenated products. wikipedia.org
The synthesis of α,α-difluoroketones from their brominated counterparts would involve a subsequent halogen exchange (halex) reaction, where the bromine atoms are replaced by fluorine using a fluoride source.
Table 4: Halogen Exchange and Substitution Data
| Starting Material | Reagents | Intermediate/Product | Key Information | Reference |
| Ketone | Bromine | α,α-Dibromo ketone | Precursor for halogen exchange | thieme-connect.de |
| Propiophenone | 1. Br₂, AlCl₃, 2. NaOMe, MeOH | 1-Phenylpropane-1,2-dione | Example of α-bromination followed by reaction | prepchem.com |
| Ketone | Halogen, Acid or Base | α-Halo ketone | Mechanism depends on pH | wikipedia.orglibretexts.org |
Iminyl Radical-Mediated Approaches for γ-Fluorinated Ketone Derivatives
Radical-mediated reactions have emerged as powerful tools for C-H functionalization. An iminyl radical-mediated approach has been developed for the synthesis of γ-fluorinated ketone derivatives. researchgate.net This method involves the generation of an iminyl radical from an O-phenyloxime via photoredox catalysis. researchgate.netchemrxiv.org The iminyl radical then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at the γ-position, which can then be trapped by a fluorine source.
The generation of iminyl radicals can also be achieved through other methods, such as the treatment of an aldoxime or ketoxime with 2,6-dimethylbenzenesulfinyl chloride. nih.gov Microwave irradiation of O-phenyloximes can also trigger N-O bond homolysis to form iminyl radicals, which then participate in a 1,5-HAT to enable γ-C-H functionalization of the corresponding ketone. chemrxiv.org The use of a Lewis acid can facilitate the HAT step, even allowing for the functionalization of non-benzylic primary carbon atoms. chemrxiv.org
Table 5: Iminyl Radical-Mediated Reaction Data
| Precursor | Method | Key Step | Product | Reference |
| O-Phenyloxime | Photoredox catalysis | Iminyl radical generation, 1,5-HAT | γ-Fluorinated ketone derivative | researchgate.net |
| Aldoxime or Ketoxime | 2,6-Dimethylbenzenesulfinyl chloride | Iminyl radical generation and cyclization | Functionalized cyclic imine | nih.gov |
| O-Phenyloxime | Microwave irradiation | N-O homolysis, 1,5-HAT | γ-Functionalized ketone | chemrxiv.org |
Mechanistic Investigations and Reactivity Profiles of 2,2 Difluoro 1 Phenyl 1 Propanone and Its Derivatives
Elucidation of Reaction Mechanisms in Difluoroketone Formation
The synthesis of α,α-difluoroketones, including 2,2-Difluoro-1-phenyl-1-propanone, is achieved through various methodologies, each characterized by distinct reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and expanding the substrate scope. Key mechanistic aspects involve radical intermediates, organometallic catalysis, and the role of tautomeric equilibria.
The formation of α,α-difluoroketones can proceed through radical-based mechanisms, particularly under photoredox catalysis conditions. These reactions often involve the generation of a difluoroalkyl radical, which then participates in a propagation cycle to yield the desired product.
Visible light-initiated processes can generate radical intermediates from β,γ-unsaturated ketones. nih.gov For instance, the use of a photoinitiator like benzil, upon irradiation with blue light, can lead to the formation of radical species that initiate a cascade of events, including 1,2-carbonyl migration and subsequent functionalization. nih.gov While not a direct synthesis of this compound, this illustrates the principle of radical-mediated ketone functionalization.
In the context of difluorination, photoredox catalysis can be employed for the decarboxylative alkylation of difluoroenoxysilanes. thieme-connect.com This method allows for the site-selective synthesis of difluoroalkylated alkanes under mild conditions. thieme-connect.com The proposed mechanism involves the generation of a radical from an alkyl acid, which then reacts with the difluoroenoxysilane. thieme-connect.com
A general mechanistic pathway involving radical intermediates in difluorination is outlined below:
| Step | Description | Key Intermediates |
| Initiation | A photocatalyst, upon light absorption, initiates a single-electron transfer (SET) event to generate a radical anion intermediate. nih.gov | Excited-state photocatalyst (e.g., Ir(III)*), radical anion. nih.gov |
| Radical Generation | The radical anion undergoes mesolytic cleavage to produce a gem-difluoro carboxyalkyl radical. nih.gov | gem-difluoro carboxyalkyl radical. nih.gov |
| Propagation | The generated radical adds to an olefin or another suitable substrate, forming an alkyl radical. nih.gov This new radical can then participate in further reactions to propagate the chain. | Alkyl radical intermediate. nih.gov |
| Termination | The radical chain can be terminated through various pathways, including radical-radical coupling or reaction with a terminating agent. |
Mechanistic studies on the synthesis of α-fluoroketones from vinyl azides suggest the involvement of a single-electron transfer (SET) and a subsequent fluorine atom transfer process. figshare.com
Palladium catalysis has emerged as a powerful tool for the formation of C-F bonds and the synthesis of fluorinated ketones. The catalytic cycles typically involve oxidative addition and reductive elimination steps at the palladium center.
A plausible mechanism for palladium-catalyzed site-selective fluorination of unactivated C(sp3)–H bonds involves the formation of a palladium(IV) species. acs.org The proposed cycle begins with the coordination of the substrate to a palladium(II) catalyst, followed by C–H bond activation to form a cyclometalated intermediate. acs.org Oxidative addition of an electrophilic fluorine source, such as Selectfluor, to this intermediate generates a Pd(IV) species. acs.org The final product is then formed via reductive elimination. acs.org
The key steps in a representative palladium-catalyzed fluorination cycle are:
Oxidative Addition: The active Pd(0) or Pd(II) catalyst undergoes oxidative addition with a substrate, such as an aryl halide or triflate, or through C-H activation. acs.orgacs.orgbdu.ac.in
Transmetalation/Ligand Exchange: In cross-coupling reactions, a second component, such as an organoboron or organotin reagent, transfers its organic group to the palladium center. nih.gov In other pathways, a ligand exchange may occur.
Reductive Elimination: The two organic groups on the palladium center couple, and the product is eliminated, regenerating the active catalyst. bdu.ac.innih.gov
In the context of α,α-difluoroketone synthesis, palladium-catalyzed α-arylation of these ketones has been reported. acs.org This reaction proceeds with an air- and moisture-stable palladacyclic complex. acs.org
The development of decarbonylative palladium-catalyzed aryl-fluoroalkyl bond-forming reactions provides another route to fluorinated compounds. nih.gov Mechanistic studies of these reactions have identified carbonyl de-insertion and reductive elimination as key steps in the catalytic cycle. nih.gov
Challenges in palladium-catalyzed fluorination include the often-difficult Ar–F reductive elimination from Pd(II) intermediates. nih.gov The design of specific ligands has been shown to facilitate this step, even allowing it to occur at room temperature. nih.gov
Electrochemical methods for the synthesis of organofluorine compounds often rely on single-electron transfer (SET) processes to generate reactive intermediates. While specific electrochemical synthesis of this compound is not extensively detailed in the provided search results, the underlying principles of electron transfer in fluorination are evident in related methodologies.
For example, the mechanism of palladium-catalyzed fluorination of arylboronic acid derivatives is suggested to proceed via a single-electron-transfer pathway, involving a Pd(III) intermediate, rather than the formation of organopalladium species. nih.govharvard.edu This highlights that electron transfer can be a key step in metal-catalyzed fluorination reactions, even those not explicitly defined as electrochemical.
The concept of SET is also central to photoredox catalysis, which can be considered a light-driven electrochemical process on a molecular level. st-andrews.ac.uk In these systems, a photocatalyst absorbs light and initiates an electron transfer, leading to the formation of radical intermediates that drive the reaction. nih.gov The generation of difluoroalkyl radicals from an in situ-formed electron donor-acceptor (EDA) complex under visible light is an example of such a process. st-andrews.ac.uk
The key features of electron transfer processes in the context of difluoroketone synthesis include:
Generation of Radical Ions: An initial SET event, either from an electrode or a photocatalyst, can convert a neutral organic molecule into a radical cation or anion.
Fragmentation or Further Reaction: These radical ions can then undergo fragmentation or react with other species in the medium to generate the key intermediates for the fluorination reaction.
Regeneration of the Mediator: In catalyzed reactions, the species that initiated the electron transfer is regenerated at the end of the cycle.
The keto-enol tautomerism of ketones is a critical factor in their fluorination, as the enol tautomer is the reactive species in many electrophilic fluorination reactions. rsc.orgsapub.org The position of the keto-enol equilibrium can significantly influence the rate and selectivity of the fluorination process.
For 1,3-dicarbonyl compounds, the monofluorination is often rapid because these substrates exist predominantly in their enol forms. researchgate.net However, the subsequent difluorination can be much slower. researchgate.net This is because the intermediate 2-fluoro-1,3-diketone exists mainly in the keto form, and its enolization is the rate-determining step for the second fluorination. researchgate.netnih.gov The addition of water or a base can accelerate this enolization process, thereby facilitating difluorination. rsc.orgnih.gov
The stability of the different tautomers is influenced by the substituents on the dicarbonyl compound and the solvent. mdpi.comresearchgate.net In the gas phase, the enol form of acetoacetyl fluoride (B91410) is predominant, while in the liquid phase, the diketo form is more stable. rsc.orgulethbridge.ca The polarity of the solvent can also affect the tautomeric equilibrium, with more polar solvents potentially stabilizing one tautomer over the other. nih.gov
The mechanism of electrophilic fluorination with reagents like Selectfluor™ is believed to proceed via the reaction of the enol tautomer with the fluorinating agent. rsc.orgsapub.org Therefore, a thorough understanding of the factors affecting keto-enol tautomerism is essential for designing efficient mono- and difluorination reactions. rsc.org
The following table summarizes the influence of various factors on the keto-enol equilibrium and its impact on fluorination:
| Factor | Influence on Keto-Enol Equilibrium | Impact on Fluorination Reactivity |
| Substituents | Electron-withdrawing or -donating groups can stabilize or destabilize the enol form. mdpi.com | Affects the rate of enol formation and its nucleophilicity. |
| Solvent | Polar solvents can influence the position of the equilibrium. nih.gov | Can alter the concentration of the reactive enol tautomer. |
| Additives (e.g., water, base) | Can catalyze the interconversion between keto and enol forms. rsc.org | Can accelerate the rate-limiting enolization step, particularly for difluorination. nih.gov |
| Presence of a fluorine atom | An α-fluoro substituent can affect the acidity and enolization rate of the ketone. nih.gov | Influences the rate of the second fluorination step. |
Fundamental Reactivity Patterns of the α,α-Difluoroketone Moiety
The presence of two fluorine atoms on the α-carbon significantly alters the reactivity of the carbonyl group in α,α-difluoroketones compared to their non-fluorinated analogs.
The two fluorine atoms in the α-position of a ketone have a strong electron-withdrawing effect. nih.govresearchgate.net This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govresearchgate.netmasterorganicchemistry.com Consequently, α,α-difluoroketones readily undergo nucleophilic addition reactions. masterorganicchemistry.comyoutube.com
This enhanced reactivity is a key feature of α,α-difluoroketones and is exploited in various synthetic applications, including their use as inhibitors of hydrolytic enzymes. brighton.ac.ukdeepdyve.com The increased electrophilicity of the carbonyl group facilitates the attack by catalytic residues of these enzymes, leading to the formation of stable hemi(thio)ketal adducts. nih.govresearchgate.net
A common reaction of α,α-difluoroketones is hydration. Carbonyl groups adjacent to α,α-difluorinated carbons exhibit a tendency for rapid hydration to form gem-diols. sapub.orgnih.govresearchgate.net This is a reversible process, but the equilibrium often favors the hydrate. libretexts.org
The general mechanism for nucleophilic addition to an α,α-difluoroketone is as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com
Tetrahedral Intermediate Formation: This attack breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com
Protonation: The alkoxide intermediate is then protonated, typically by a solvent or in a subsequent workup step, to yield the final alcohol product. youtube.com
The reactivity of the carbonyl group in aldehydes and ketones is influenced by both electronic and steric factors. libretexts.org The electron-withdrawing fluorine atoms in α,α-difluoroketones significantly enhance the electronic susceptibility of the carbonyl carbon to nucleophilic attack. nih.govresearchgate.net
Carbon-Carbon Bond Formation via Derivatization and Coupling Reactions
The presence of the geminal difluoromethylene group in this compound significantly influences its reactivity, particularly in carbon-carbon bond formation. The strong electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the adjacent carbonyl carbon. researchgate.netnih.gov This electronic effect also increases the acidity of the α'-protons (on the methyl group), facilitating the formation of enolates for subsequent reactions.
Palladium-Catalyzed α-Arylation
A highly effective method for C-C bond formation is the palladium-catalyzed α-arylation of α,α-difluoroketones with aryl halides. nih.govacs.orgacs.org This reaction provides a direct route to α-aryl-α,α-difluoroketones, which are versatile intermediates. The process typically involves the generation of a fluorinated enolate in situ, which then couples with an aryl bromide or chloride. nih.govacs.org
The reaction is effectively catalyzed by an air- and moisture-stable palladacyclic complex featuring a P(t-Bu)Cy₂ ligand. acs.org The likely mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by the formation of an arylpalladium fluoroenolate complex. The final product is then formed via reductive elimination from this complex. nih.gov A wide range of electronically varied aryl and heteroaryl bromides and chlorides can be successfully coupled with α,α-difluoroacetophenones in high yields. nih.govacs.orgacs.org This methodology is practical for medicinal chemistry applications and can be conducted on a multigram scale without the need for a drybox. nih.govacs.org
| α,α-Difluoroketone | Aryl Halide | Catalyst Loading (mol %) | Product | Yield (%) | Ref |
| α,α-Difluoroacetophenone | 4-Chloroanisole | 2.0 | 2,2-Difluoro-1-(4-methoxyphenyl)-2-phenyl-ethanone | 92 | nih.gov |
| α,α-Difluoroacetophenone | 4-Bromobenzonitrile | 1.0 | 4-(2,2-Difluoro-2-phenylacetyl)benzonitrile | 94 | nih.gov |
| α,α-Difluoroacetophenone | 3-Bromopyridine | 1.0 | 2,2-Difluoro-1-phenyl-2-(pyridin-3-yl)ethanone | 92 | nih.gov |
| 1-(4-Chlorophenyl)-2,2-difluoroethanone | 4-Chloroanisole | 2.0 | 2-(4-Chlorophenyl)-2,2-difluoro-1-(4-methoxyphenyl)ethanone | 84 | nih.gov |
| 2,2-Difluoro-1-(p-tolyl)ethanone | 4-Chloroanisole | 2.0 | 2,2-Difluoro-1-(4-methoxyphenyl)-2-(p-tolyl)ethanone | 91 | nih.gov |
Other Carbon-Carbon Bond Forming Reactions
The activated nature of α,α-difluoroketones makes them suitable substrates for other classical C-C bond-forming reactions.
Reformatsky-Type Reactions : The Reformatsky reaction involves the condensation of a carbonyl compound with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.org This reaction can be adapted for α,α-difluoroketones. For instance, a diastereoselective SmI₂-mediated Reformatsky reaction has been reported between an achiral aldehyde and a chiral oxazolidinone derivative of a difluoroacetyl compound, yielding the corresponding product with high diastereoselectivity. nih.gov Similarly, bromodifluoromethyl phenyl ketone has been used in Reformatsky reactions, demonstrating the utility of these substrates in forming new carbon-carbon bonds under neutral conditions, which allows for excellent functional group tolerance. nih.gov
Aldol-Type Reactions : The protons on the α'-methyl group of this compound are acidic due to the adjacent carbonyl group. This allows for deprotonation by a suitable base to form a carbanion or enolate. This nucleophilic species can then attack an electrophilic carbonyl compound, such as an aldehyde or another ketone, in an Aldol-type condensation to form a β-hydroxy ketone. alevelchemistry.co.uk This reaction is a fundamental method for constructing new C-C bonds in organic synthesis. alevelchemistry.co.ukwikipedia.org The reactivity of the closely related 1-Phenylpropanone in aldol condensations supports the feasibility of this transformation for its difluorinated analog. youtube.com
Spectroscopic Characterization and Structural Analysis of 2,2 Difluoro 1 Phenyl 1 Propanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,2-difluoro-1-phenyl-1-propanone, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
The ¹H NMR spectrum of this compound is characterized by two main sets of signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the methyl group.
The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region, generally between δ 7.40 and 8.10 ppm. The ortho-protons (adjacent to the carbonyl group) are expected to be the most deshielded due to the electron-withdrawing nature of the ketone functionality.
The methyl (CH₃) protons are observed as a triplet in the upfield region of the spectrum. This splitting pattern arises from the coupling with the two adjacent fluorine atoms (a triplet is observed due to the n+1 rule, where n is the number of equivalent adjacent fluorine atoms). The three-bond proton-fluorine coupling constant (³JHF) for such an arrangement is typically in the range of a few Hertz.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Phenyl-H (ortho) | ~8.0 | Multiplet (or dd) |
| Phenyl-H (meta, para) | ~7.4 - 7.7 | Multiplet |
| Methyl (CH₃) | ~2.0 | Triplet (t) |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum will display distinct signals for the carbonyl carbon, the carbons of the phenyl ring, the difluorinated carbon, and the methyl carbon.
The carbonyl carbon (C=O) signal is typically found in the highly deshielded region of the spectrum, usually above δ 190 ppm. The presence of the alpha-fluorine atoms can shift this signal slightly compared to its non-fluorinated analog, 1-phenyl-1-propanone, where it appears around δ 200.7 ppm. chemicalbook.com
The carbon atom bonded to the two fluorine atoms (CF₂) exhibits a characteristic triplet due to the strong one-bond carbon-fluorine coupling (¹JCF). This coupling constant is typically large, often exceeding 200 Hz. The chemical shift for this carbon is expected in the range of δ 110-130 ppm.
The aromatic carbons of the phenyl ring will produce a set of signals between δ 125 and 135 ppm. The ipso-carbon (the carbon attached to the carbonyl group) will have a distinct chemical shift. The methyl carbon will appear at the most upfield position in the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C=O | >190 | Singlet |
| CF₂ | 110 - 130 | Triplet (t) |
| Phenyl (C-ipso) | ~135 | Singlet |
| Phenyl (C-o, m, p) | 128 - 134 | Singlet |
| CH₃ | ~25 | Singlet |
¹⁹F NMR spectroscopy is a powerful tool for the direct observation of the fluorine atoms in this compound. thermofisher.com Since the two fluorine atoms are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. wikipedia.org
This signal will be split into a quartet by the three equivalent protons of the adjacent methyl group (n+1 rule). The chemical shift for difluoromethylene (-CF₂-) groups adjacent to a carbonyl functionality typically falls within a specific range. ucsb.edu The large chemical shift dispersion in ¹⁹F NMR ensures that this signal is well-resolved from other potential fluorine-containing impurities. thermofisher.com
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| CF₂ | -90 to -120 | Quartet (q) |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is instrumental in identifying the key functional groups present in the molecule.
The IR spectrum of this compound is dominated by absorptions corresponding to the carbonyl and carbon-fluorine bonds. The electron-withdrawing inductive effect of the two fluorine atoms at the α-position causes a significant increase in the stretching frequency of the adjacent carbonyl group. Consequently, the C=O stretching vibration is expected to appear at a higher wavenumber (typically >1700 cm⁻¹) compared to its non-fluorinated counterpart, 1-phenyl-1-propanone, which shows a C=O stretch around 1685 cm⁻¹.
The spectrum will also exhibit strong absorption bands corresponding to the C-F stretching vibrations, which typically appear in the region of 1100-1300 cm⁻¹. Other characteristic absorptions include those for the aromatic C-H and C=C bonds.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |
| C=O Stretch | >1700 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information regarding the molecular weight and the fragmentation pattern of this compound, further confirming its structure. The molecular formula is C₉H₈F₂O, which corresponds to a molecular weight of 170.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 170. The fragmentation pattern is expected to be influenced by the presence of the phenyl, carbonyl, and difluoroethyl groups. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group.
A prominent fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z 105, resulting from the cleavage of the bond between the carbonyl carbon and the difluoromethyl carbon. Another significant fragmentation pathway could be the loss of a methyl radical (•CH₃) to give a fragment at m/z 155, or the loss of the entire methyl group. The fragmentation of the non-fluorinated analog, 1-phenyl-1-propanone, also shows a strong peak at m/z 105. nist.gov
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Possible Fragment Ion |
| 170 | [C₉H₈F₂O]⁺ (Molecular Ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Strategic Utility and Emerging Applications in Advanced Organic Synthesis
Role as Key Building Blocks in Complex Molecule Synthesis and Fluorofunctionalization
2,2-Difluoro-1-phenyl-1-propanone and other α,α-difluoroketones are versatile building blocks for the synthesis of complex molecules. researchgate.net The presence of the difluoromethylene group enhances the electrophilicity of the carbonyl carbon, making these compounds susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic strategies to construct intricate molecular frameworks. researchgate.net
The incorporation of the difluoromethylene (CF2) unit is of growing importance in the development of pharmaceuticals and agrochemicals. nih.gov Many commercially successful products owe their enhanced bioactivity to the presence of this functional group. nih.gov Consequently, the efficient synthesis of fluorinated ketone building blocks provides a direct pathway for introducing these valuable fluorinated motifs into complex molecules. sioc-journal.cn
Methods for synthesizing α,α-difluoroketones include direct fluorination techniques and the use of pre-difluorinated building blocks in cross-coupling and radical reactions. researchgate.net For instance, building blocks containing CF2 units, like ethyl bromodifluoroacetate, allow for the direct transfer of difluoromethylene groups into organic systems. nih.govbeilstein-journals.org
The utility of α,α-difluoroketones extends to their role as precursors for other valuable fluorinated compounds. They can be transformed into a variety of other functional groups, further expanding their synthetic potential.
Development of Stereoselective Syntheses Utilizing α,α-Difluoroketone Scaffolds
The development of stereoselective methods for the synthesis and transformation of α,α-difluoroketones is a significant area of research. The ability to control the stereochemistry at and adjacent to the difluorinated center is crucial for the synthesis of chiral fluorinated molecules with specific biological activities.
One approach involves the catalytic asymmetric difluoroalkylation using in situ generated difluoroenol species. nih.gov This method allows for an enantioselective three-component reaction, providing a novel 1,2-difunctionalization process. nih.gov Relay catalysis strategies, employing chiral organocatalysts, have proven effective in achieving high enantioselectivity under mild conditions. nih.gov
Another strategy focuses on the stereoselective organocatalytic synthesis of α,α-difluoro-γ,γ-disubstituted butenals from α,α-difluoroketone precursors. nih.gov This reaction demonstrates broad substrate scope and excellent stereoselectivity, yielding difluorinated aldehydes that are valuable synthetic intermediates. nih.gov
Furthermore, sequential oxidative cleavage and double-Mannich reactions can convert simple starting materials into complex, stereochemically rich alkaloid-like scaffolds. nih.govchemrxiv.org This methodology offers high levels of diastereocontrol and provides access to enantioenriched scaffolds, which are of significant interest in medicinal chemistry. nih.govchemrxiv.org
Table 1: Examples of Stereoselective Syntheses Utilizing α,α-Difluoroketone Scaffolds
| Reaction Type | Catalyst/Reagent | Key Feature |
| Catalytic Asymmetric Difluoroalkylation | Dirhodium complex and chiral organocatalyst | In situ generation of α,α-difluoroenol species, high enantioselectivity. nih.gov |
| Organocatalytic Synthesis of Butenals | L-proline and salicylic (B10762653) acid | High E stereoselectivity in the formation of α,α-difluoro-γ,γ-disubstituted butenals. nih.gov |
| Oxidation/Double-Mannich Reaction | - | Stereoselective formation of complex tricyclic alkaloid-like scaffolds. nih.govchemrxiv.org |
Innovation in Fluorination Reagent and Catalytic System Design for Ketone Derivatives
The direct and selective introduction of fluorine into ketone derivatives is a cornerstone of organofluorine chemistry. Significant progress has been made in the design of new fluorinating reagents and catalytic systems to achieve this transformation efficiently and under mild conditions.
Electrophilic fluorinating agents, such as Selectfluor®, are widely used for the α-fluorination of ketones. researchgate.netorganic-chemistry.org Research has focused on developing catalytic systems that enable the regioselective and sometimes stereoselective fluorination of a variety of ketone substrates. researchgate.netorganic-chemistry.org For example, a nickel-catalyzed enantioselective fluorination of carbonyl compounds has been developed, achieving high enantioselectivity. organic-chemistry.org
Recent innovations also include the use of less hazardous and more accessible fluorine sources. For instance, the direct use of fluorine gas in the presence of a mediating agent like quinuclidine (B89598) allows for the difluorination of 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org In this system, quinuclidine reacts with fluorine to generate a fluoride (B91410) ion and an electrophilic N-F fluorinating agent in situ. nih.govbeilstein-journals.org
Catalytic systems for the synthesis of α,α-difluoroketones have also seen significant advancements. Iron-catalyzed nucleophilic substitution of tertiary alcohols with difluoroenoxysilanes provides a facile route to α,α-gem-difluoroketones featuring a quaternary carbon center. acs.org Additionally, methods for the synthesis of distal fluorinated ketones are being explored, moving beyond the traditional α-fluorination. sioc-journal.cncas.cn These include C-H fluorination, decarboxylative fluorination, olefin fluorination, and ring-opening fluorination. sioc-journal.cn
Table 2: Selected Fluorination Reagents and Catalytic Systems for Ketone Derivatives
| Reagent/Catalyst | Substrate | Product | Key Feature |
| Selectfluor® | Ketones | α-Fluoroketones | Widely used electrophilic fluorinating agent. researchgate.netorganic-chemistry.org |
| Fluorine Gas / Quinuclidine | 1,3-Dicarbonyls | 2,2-Difluoro-1,3-dicarbonyls | In situ generation of fluorinating species. nih.govbeilstein-journals.org |
| Fe(OTf)₃ | Tertiary Alcohols and Difluoroenoxysilanes | α,α-gem-Difluoroketones | Catalytic nucleophilic substitution. acs.org |
Q & A
Q. What are the established synthetic routes for 2,2-Difluoro-1-phenyl-1-propanone, and what are their respective yields and limitations?
Answer: The synthesis of fluorinated aromatic ketones like this compound often involves Friedel-Crafts acylation, nucleophilic substitution, or transition-metal-catalyzed fluorination. For example:
- Friedel-Crafts Acylation : Reacting benzene derivatives with fluorinated acyl halides (e.g., 2,2-difluoropropanoyl chloride) in the presence of Lewis acids like AlCl₃. Yields depend on electron-donating/withdrawing groups on the aromatic ring.
- Fluorination Strategies : Direct fluorination using agents like Selectfluor® or deoxofluorination of ketones (e.g., replacing hydroxyl or carbonyl oxygen with fluorine). This method may require inert conditions to avoid side reactions.
- Limitations include regioselectivity challenges in aromatic substitution and sensitivity of fluorinated intermediates to hydrolysis. For analogous compounds, yields range from 40–75% depending on steric and electronic factors .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Answer: Key techniques include:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound under varying catalytic conditions?
Answer: Contradictions often arise from differences in catalyst choice, solvent polarity, or fluorine’s electronic effects. Methodological approaches include:
- Controlled Variable Screening : Systematically testing catalysts (e.g., Ru or Pd complexes) and solvents (polar aprotic vs. nonpolar) to isolate optimal conditions. Evidence from coordination chemistry studies highlights the role of metal-ligand interactions in modulating reactivity .
- Mechanistic Probes : Using isotopic labeling (e.g., ¹⁸O in ketones) or in-situ spectroscopy (Raman/IR) to track intermediate formation.
- Data Triangulation : Cross-referencing results with computational models (e.g., DFT calculations for transition-state energetics). Frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensure rigorous experimental design .
Q. What computational approaches are recommended to elucidate the electronic effects of the difluoro and phenyl groups on the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing difluoro group lowers the LUMO energy, enhancing electrophilicity at the carbonyl carbon.
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solvent-dependent reaction pathways.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between fluorine lone pairs and the carbonyl group.
Studies on analogous fluorinated ketones (e.g., 4'-(2,4-Difluorophenoxy)acetophenone) validate these methods for predicting regioselectivity in substitution reactions .
Q. How can crystallographic data address discrepancies in the reported molecular geometry of this compound?
Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. Key steps:
- Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane.
- Data Collection : Resolve fluorine positions (high-resolution detectors mitigate disorder artifacts).
- Comparative Analysis : Overlay experimental data with computational models (e.g., Mercury software).
For structurally similar compounds (e.g., (Z)-1,1-Dicyano-2-(4-fluorophenyl) derivatives), SC-XRD confirmed deviations in dihedral angles due to fluorine’s steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
